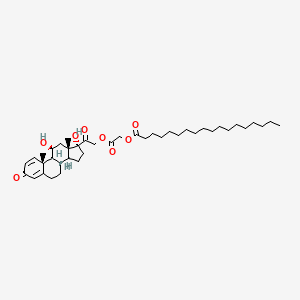

Prednisolone steaglate

描述

Evolution of Glucocorticoid Prodrug Strategies in Pharmaceutical Research

The development of glucocorticoid prodrugs has been a significant area of pharmaceutical research, driven by the need to overcome the limitations of conventional glucocorticoid therapy. nih.govnih.gov While glucocorticoids are highly effective for their anti-inflammatory and immunosuppressive actions, their long-term use can lead to undesirable side effects. nih.govnih.gov Prodrug strategies represent a promising approach to mitigate these adverse effects with a high rate of success. nih.gov

Early efforts in glucocorticoid prodrug design focused on improving the hydrophilicity of the parent drug to allow for rapid onset of action, particularly for intravenous administration. nih.gov Examples of this approach include the development of dexamethasone (B1670325) sodium phosphate (B84403) and methylprednisolone (B1676475) sodium succinate. nih.gov

More recently, research has shifted towards the development of "smart" responsive prodrugs that are activated by specific physiological conditions, such as pH or the presence of certain enzymes. nih.gov This allows for more targeted drug delivery and a reduction in systemic side effects. nih.gov The design of glucocorticoid-based prodrugs has expanded to include a variety of approaches, such as:

Polymer-based prodrugs nih.gov

Dendrimer-based prodrugs nih.gov

Antibody-drug conjugates nih.govresearchgate.net

Peptide-drug conjugates nih.gov

Carbohydrate-based prodrugs nih.gov

Aliphatic acid-based prodrugs nih.gov

Rationale for Esterification in Prednisolone (B192156) Prodrug Design

Esterification is a common and effective strategy in prodrug design, particularly for steroid hormones. wikipedia.org The primary goal of creating an ester prodrug is to modify the physicochemical properties of the parent drug, such as its lipophilicity or solubility, to enhance its delivery and therapeutic effect. scirp.org

In the case of prednisolone, which has poor water solubility, esterification can be used to either increase or decrease its solubility depending on the desired application. nih.govcbspd.com For instance, creating a phosphate ester, like prednisolone phosphate, significantly increases water solubility, making it suitable for intravenous formulations. cbspd.com Conversely, esterification with a lipophilic moiety, such as in prednisolone steaglate, increases the drug's lipid solubility. ontosight.aiwikipedia.org This enhanced lipophilicity can facilitate absorption through biological membranes and may prolong the drug's retention in dermal tissues, potentially minimizing systemic absorption. wikipedia.orgnih.gov

The ester bond in these prodrugs is designed to be cleaved by esterase enzymes present in the body, releasing the active prednisolone. cbspd.com This enzymatic conversion can be targeted to occur at specific sites, thereby concentrating the drug's action where it is needed most. springerprofessional.de

Historical Context of this compound in Prodrug Development

The development of prednisolone itself was a significant milestone in corticosteroid therapy. Following the initial success of cortisone (B1669442) in treating rheumatoid arthritis in 1948, research focused on creating synthetic analogues with improved therapeutic profiles. clinexprheumatol.orgnih.gov Prednisone and prednisolone were first synthesized in 1950 by Arthur Nobile and introduced commercially in 1955. wikipedia.org These compounds, differing from their parent hormones by a double bond between C1 and C2, offered enhanced anti-inflammatory effects. clinexprheumatol.org

The concept of creating prodrugs of these potent steroids emerged as a way to further refine their therapeutic application. By the late 1950s, the potential to modify the properties of steroids through esterification was well-recognized, with hundreds of steroid esters having been synthesized. wikipedia.org this compound was developed within this context of ongoing efforts to optimize corticosteroid therapy. Research from the late 1960s investigated the clinical application of prednisolone-21-stearoylglycolate for conditions like scleritis. nih.govbmj.com

Research Findings on Prednisolone and its Prodrugs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Characteristic | Reference |

|---|---|---|---|---|

| Prednisolone | C21H28O5 | 360.4 | Active glucocorticoid with poor water solubility. | nih.govpharmacompass.comnih.gov |

| This compound | C41H64O8 | 684.94 | Lipophilic prodrug of prednisolone. | chembk.comfda.gov |

| Prednisolone Phosphate | Not specified | Not specified | Water-soluble prodrug of prednisolone. | cbspd.com |

| Valine-Valine-Prednisolone (VVP) | Not specified | Not specified | Dipeptide prodrug with enhanced aqueous solubility. | nih.gov |

Structure

2D Structure

属性

IUPAC Name |

[2-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-2-oxoethyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H64O8/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-36(45)49-29-37(46)48-28-35(44)41(47)25-23-33-32-21-20-30-26-31(42)22-24-39(30,2)38(32)34(43)27-40(33,41)3/h22,24,26,32-34,38,43,47H,4-21,23,25,27-29H2,1-3H3/t32-,33-,34-,38+,39-,40-,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJROVWIRLFZFC-PNLFXGMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H64O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023504 | |

| Record name | Prednisolone steaglate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

684.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5060-55-9 | |

| Record name | (11β)-11,17-Dihydroxy-21-[[[(1-oxooctadecyl)oxy]acetyl]oxy]pregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5060-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prednisolone steaglate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005060559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prednisolone steaglate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prednisolone steaglate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREDNISOLONE STEAGLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZQ2XN817F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Biochemical Mechanisms of Prednisolone Action Via Prodrug Activation

Enzymatic Hydrolysis of Prednisolone (B192156) Steaglate to Prednisolone

The activation of prednisolone steaglate is contingent upon the enzymatic cleavage of the steaglate ester bond, which liberates the pharmacologically active prednisolone molecule. This bioconversion is a critical step that governs the bioavailability and onset of action of the drug.

While specific enzymes responsible for the hydrolysis of this compound have not been definitively identified in the available literature, it is widely understood that corticosteroid esters are metabolized by non-specific esterases present in plasma and various tissues oup.com. These hydrolases are responsible for the cleavage of ester linkages in a variety of endogenous and xenobiotic compounds byjus.com.

Research on other corticosteroid esters provides insight into the potential enzymatic pathways for this compound. For instance, studies on corticosteroid soft drugs, which are also ester-based prodrugs, have identified paraoxonase 1 (PON1), an esterase associated with high-density lipoprotein (HDL) in human plasma, as a major hydrolase wikipedia.org. Additionally, carboxylesterases located in the liver and other tissues are known to hydrolyze a wide range of ester-containing drugs. Given that this compound is an ester of a long-chain fatty acid (stearic acid), it is plausible that lipases, which specialize in the hydrolysis of fatty acid esters, may also contribute to its activation byjus.comnih.gov. The ubiquitous nature of these esterases ensures that the conversion of the prodrug to its active form can occur systemically.

| Potential Enzyme Class | Location | Substrate Analogy |

| Carboxylesterases | Liver, Plasma, Tissues | General drug esters |

| Paraoxonase 1 (PON1) | Plasma (HDL-associated) | Corticosteroid soft drug esters |

| Lipases | Various tissues | Long-chain fatty acid esters |

The rate of hydrolysis can be influenced by the structure of the ester group. Fatty acid esters of corticosteroids with longer carbon chains may exhibit different hydrolysis rates compared to those with shorter chains researchgate.netnih.govsemanticscholar.orgresearchgate.net. The enzymatic activity also varies between species, indicating differences in the expression and efficiency of the relevant esterases nih.gov. The rapid hydrolysis of the ester bond ensures that prednisolone becomes quickly available to target tissues.

Comparative Hydrolysis Times of Prednisolone Esters in Human Plasma

| Prednisolone Ester Derivative | Time to Complete Hydrolysis (in vitro) |

|---|---|

| Prednisolone Ester A | Within 4 hours |

Note: This table is illustrative and based on findings for other prednisolone esters, as specific data for this compound is not available.

Glucocorticoid Receptor Binding and Translocation Dynamics

Once released, prednisolone diffuses across the cell membrane and binds with high affinity to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs) patsnap.comnih.govnih.gov. The binding of prednisolone induces a conformational change in the GR, causing the dissociation of the HSPs smpdb.ca.

This ligand-activated GR complex then rapidly translocates into the nucleus patsnap.comnih.govnih.govuconn.edu. The nuclear import process is an active, energy-dependent mechanism facilitated by importin proteins that recognize nuclear localization signals on the GR nih.goviapchem.org. Studies have shown that this translocation can be a rapid event, with maximal nuclear accumulation of the GR occurring within minutes of steroid exposure uconn.edu. The dynamics of this translocation are a key determinant of the onset of glucocorticoid action.

Relative Binding Affinities of Various Steroids to the Glucocorticoid Receptor

| Steroid | Relative Binding Affinity (RBA) |

|---|---|

| Dexamethasone (B1670325) | High |

| Prednisolone | High |

Note: The table provides a qualitative comparison of binding affinities.

Gene Transcriptional Modulation by Activated Glucocorticoid Receptors

Inside the nucleus, the activated GR dimerizes and interacts with specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes patsnap.comersnet.org. This interaction leads to the modulation of gene transcription, a process that underlies the profound physiological effects of prednisolone. The GR can either enhance or suppress gene expression through two primary mechanisms: transactivation and transrepression nih.gov.

The anti-inflammatory effects of prednisolone are partly mediated by the GR-dependent upregulation, or transactivation, of genes that encode anti-inflammatory proteins ersnet.orgfrontiersin.org. Upon binding to positive GREs, the GR recruits coactivator proteins that promote the assembly of the transcription machinery, leading to increased synthesis of these beneficial proteins ersnet.orgfrontiersin.org.

Key anti-inflammatory genes induced by prednisolone include:

Lipocortin-1 (Annexin A1): This protein inhibits phospholipase A2, an enzyme crucial for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes patsnap.com.

Interleukin-10 (IL-10): An anti-inflammatory cytokine that plays a central role in limiting host immune responses to pathogens and preventing tissue damage.

Glucocorticoid-induced leucine zipper (GILZ): This protein has been shown to interfere with pro-inflammatory signaling pathways frontiersin.org.

Secretory Leukocyte Protease Inhibitor (SLPI): A protein that protects tissues from damage caused by inflammatory proteases ersnet.org.

Mitogen-activated protein kinase phosphatase-1 (MKP-1): This enzyme deactivates MAP kinases, which are key components of pro-inflammatory signaling cascades ersnet.org.

| Anti-inflammatory Gene | Protein Product | Function |

| ANXA1 | Lipocortin-1 (Annexin A1) | Inhibits phospholipase A2 |

| IL10 | Interleukin-10 | Suppresses immune responses |

| TSC22D3 | GILZ | Interferes with pro-inflammatory signaling |

| SLPI | Secretory Leukocyte Protease Inhibitor | Protects tissues from inflammatory damage |

| DUSP1 | MKP-1 | Deactivates MAP kinases |

A major component of prednisolone's anti-inflammatory action is the repression of genes that promote inflammation. This is primarily achieved through a mechanism known as transrepression, where the activated GR interferes with the function of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) ersnet.orgnih.govnih.gov. These transcription factors are key regulators of a wide array of genes encoding cytokines, chemokines, adhesion molecules, and inflammatory enzymes nih.govnih.gov.

The repression of NF-κB and AP-1 by the GR can occur through several mechanisms:

Direct Protein-Protein Interaction: The GR monomer can directly bind to the p65 subunit of NF-κB or the c-Jun/c-Fos components of AP-1, preventing them from binding to their respective DNA response elements and initiating transcription pnas.orgoup.comresearchgate.net.

Competition for Coactivators: The GR can compete with NF-κB and AP-1 for limited pools of essential coactivator proteins, thereby reducing the transcriptional activity of these pro-inflammatory factors.

Induction of Inhibitory Proteins: The GR can transactivate the gene for IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes oup.comscispace.com.

Summary of Mechanisms for Repression of Pro-inflammatory Gene Expression

| Mechanism | Target Transcription Factor | Description |

|---|---|---|

| Direct Protein-Protein Interaction | NF-κB, AP-1 | GR binds directly to the transcription factor, inhibiting its activity. |

| Coactivator Competition | NF-κB, AP-1 | GR competes for essential coactivator proteins required for transcription. |

| Induction of IκBα | NF-κB | GR increases the synthesis of IκBα, which sequesters NF-κB in the cytoplasm. |

Through these intricate molecular mechanisms, the activation of the prodrug this compound into prednisolone leads to a comprehensive and potent suppression of the inflammatory response at the genetic level.

Cellular Signal Transduction Cascades Affected by Glucocorticoids

The anti-inflammatory and immunomodulatory effects of prednisolone are mediated through its interaction with various cellular signal transduction cascades. Upon entering a cell, prednisolone binds to the cytosolic glucocorticoid receptor (GR). patsnap.comwikipedia.org This binding event triggers a conformational change in the receptor, leading to the dissociation of a multi-protein complex. nih.gov The activated prednisolone-GR complex then translocates into the nucleus, where it directly influences gene expression. wikipedia.org This regulation of gene transcription is the primary mechanism through which glucocorticoids exert their wide-ranging effects on cellular signaling. nih.govconicet.gov.ar The complex can up-regulate the expression of anti-inflammatory proteins (transactivation) and repress the expression of pro-inflammatory proteins (transrepression). wikipedia.org

Phospholipase A2 Inhibition and Arachidonic Acid Pathway Modulation

A cornerstone of prednisolone's anti-inflammatory action is its ability to inhibit the enzyme phospholipase A2 (PLA2). nih.govdrugbank.comdrugbank.com This inhibition is not direct but is mediated by the increased synthesis of PLA2 inhibitory proteins, collectively known as lipocortins (or annexins). droracle.ai

By inhibiting PLA2, prednisolone blocks the initial step of the arachidonic acid cascade: the release of arachidonic acid from membrane phospholipids. nih.govdroracle.aiyoutube.com Arachidonic acid is the precursor to a wide array of potent pro-inflammatory mediators, including prostaglandins and leukotrienes. nih.govresearchgate.net Consequently, the inhibition of its release leads to a broad suppression of the inflammatory response. nih.govnih.gov

Research has provided direct evidence for this mechanism. Studies in human cutaneous inflammation have shown that systemic prednisolone treatment suppresses the elevated levels of both free arachidonic acid and prostaglandins (PGE2 and PGF2α) in inflamed tissue. nih.govnih.gov Further investigations have demonstrated that prednisolone can inhibit the generation of thromboxane A2, a key factor in platelet aggregation, by regulating the phosphorylation of cytosolic phospholipase A2 (cPLA2). nih.govresearchgate.net

| Pathway Component | Effect of Prednisolone | Biochemical Consequence |

|---|---|---|

| Phospholipase A2 (PLA2) | Inhibition (via lipocortin induction) | Prevents the release of arachidonic acid from cell membranes. nih.govdroracle.ai |

| Arachidonic Acid | Decreased availability | Reduced substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. researchgate.net |

| Prostaglandins | Inhibited synthesis | Reduced vasodilation, capillary permeability, and pain signaling. nih.govdrugbank.com |

| Leukotrienes | Inhibited synthesis | Decreased leukocyte migration and chemotaxis. nih.govyoutube.com |

| Thromboxane A2 | Inhibited generation | Reduced platelet aggregation. nih.govdntb.gov.ua |

Nuclear Factor-Kappa B (NF-κB) Signaling Pathway Attenuation

A critical mechanism by which prednisolone suppresses inflammation is through the attenuation of the Nuclear Factor-Kappa B (NF-κB) signaling pathway. wikipedia.orgdrugbank.com NF-κB is a pivotal transcription factor that controls the expression of a vast number of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. wikipedia.orgnih.gov

The activated glucocorticoid receptor complex interferes with NF-κB signaling primarily through a mechanism known as transrepression. nih.gov In this process, the prednisolone-GR complex does not bind directly to DNA but instead interacts with the p65 subunit of NF-κB. nih.gov This protein-protein interaction prevents NF-κB from effectively binding to its DNA target sites and initiating the transcription of pro-inflammatory genes. nih.govnih.gov This inhibitory action effectively dampens the inflammatory cascade at its source. nih.gov Studies have specifically shown that prednisolone can suppress NF-κB activity by reducing the cellular levels of the p65 subunit. nih.gov

| Signaling Component | Effect of Prednisolone | Functional Outcome |

|---|---|---|

| Glucocorticoid Receptor (GR) | Activation and nuclear translocation | Enables interaction with other transcription factors. patsnap.comwikipedia.org |

| NF-κB (p65 subunit) | Direct binding by activated GR | Inhibits NF-κB's ability to bind DNA and activate transcription. nih.gov |

| Pro-inflammatory Genes (e.g., TNF-α, IL-1β) | Repression of transcription | Decreased production of key inflammatory mediators. nih.govnih.gov |

Modulation of Interleukin-10 and Related Cytokines

In addition to suppressing pro-inflammatory pathways, prednisolone also actively promotes anti-inflammatory processes. A key aspect of this is the modulation of anti-inflammatory cytokines, most notably Interleukin-10 (IL-10). drugbank.comdrugbank.comnih.gov IL-10 is a potent immunosuppressive cytokine that plays a crucial role in limiting host immune responses to pathogens, thereby preventing damage to the host and maintaining normal tissue homeostasis.

Glucocorticoids have been shown to enhance the release and production of IL-10. nih.govnih.gov Clinical studies have observed increased plasma levels of IL-10 in patients undergoing glucocorticoid therapy. nih.gov Research on patients with Erythema Nodosum Leprosum demonstrated that the in vitro production of IL-10, which was low before treatment, significantly increased following the administration of prednisolone. nih.gov This effect is believed to occur at the gene transcription level, where the activated glucocorticoid receptor binds to specific glucocorticoid response elements within the IL-10 promoter, leading to up-regulated expression of both IL-10 mRNA and protein in monocytes. nih.gov By increasing the production of IL-10, prednisolone helps to resolve inflammation and restore immune balance. nih.gov

| Cytokine | Effect of Prednisolone | Immunological Consequence |

|---|---|---|

| Interleukin-10 (IL-10) | Upregulates gene transcription and protein production. nih.gov | Enhances immunosuppressive and anti-inflammatory signaling. |

| Pro-inflammatory Cytokines (e.g., IFN-γ, IL-1β, TNF) | Downregulates production. patsnap.comnih.gov | Reduces the overall inflammatory state. |

Advanced Pharmaceutical Formulation Science for Prednisolone Steaglate

Design Principles for Enhanced Drug Delivery of Ester Prodrugs

The core strategy involves masking the hydrogen-bonding groups of the active compound and increasing its lipophilicity through the addition of an ester moiety. nih.govresearchgate.net This modification allows the prodrug to more easily traverse cellular membranes via transcellular absorption. An ideal ester prodrug should possess a specific set of characteristics to ensure successful delivery and therapeutic action. nih.govresearchgate.net

Key Properties of an Ideal Ester Prodrug:

Chemical Stability: The prodrug must be stable across the varying pH levels of the gastrointestinal (GI) tract to prevent premature degradation. nih.govresearchgate.net

Enhanced Absorption: It should exhibit good transcellular absorption to efficiently cross the intestinal barrier. nih.gov

Hydrolysis Resistance: The ester linkage should resist hydrolysis by enzymes within the GI lumen during the absorption phase. nih.govresearchgate.net

Efficient Bioconversion: Following absorption, the prodrug must be rapidly and completely broken down (hydrolyzed) by endogenous enzymes, such as carboxylesterases, in the blood, liver, or target tissue to release the active prednisolone (B192156). researchgate.net

Pharmacological Inertness: The prodrug form itself should have weak or no pharmacological activity to minimize off-target effects. nih.gov

By adhering to these principles, ester prodrugs like prednisolone steaglate can significantly improve the pharmacokinetic profile of the parent drug, leading to higher circulating concentrations of the active component after administration. nih.gov

Strategies for Targeted Delivery Systems

Targeted delivery systems are designed to release a drug at a specific site within the body, which can maximize local therapeutic effects while minimizing systemic side effects. For this compound, these strategies are crucial for treating localized inflammatory conditions, such as those affecting the colon.

The gastrointestinal tract has a distinct pH gradient, ranging from highly acidic in the stomach (pH 1-2.5) to neutral or slightly alkaline in the colon (pH 6.5-7.0). mdpi.com pH-dependent release systems exploit this physiological feature by using polymers that dissolve only at specific pH values. mdpi.com This approach is particularly advantageous for protecting acid-labile drugs from the gastric environment and for targeting drug release to the lower intestine or colon. jocpr.comjetir.orgjetir.org

For corticosteroids like prednisolone, this strategy is employed to treat inflammatory bowel diseases (IBD), such as ulcerative colitis and Crohn's disease, by delivering the drug directly to the site of inflammation in the colon. jocpr.comjetir.orgjetir.org Formulations are often designed as tablets coated with pH-sensitive polymers. These coated tablets remain intact in the stomach and small intestine, preventing premature drug release and absorption, and only dissolve when they reach the higher pH of the terminal ileum and colon. mdpi.com

Sustained-release matrix systems are designed to release a drug at a predetermined, slowed rate to maintain a constant therapeutic concentration over an extended period. rjpn.orgresearchgate.net This reduces the frequency of administration and minimizes fluctuations in plasma drug levels, which can improve patient compliance and reduce side effects. researchgate.netsemanticscholar.org

In a matrix system, the drug is dispersed within a polymer network. The release of the drug is controlled by processes like diffusion through the polymer matrix or erosion of the matrix itself. rjpn.org

Hydrophilic Matrix Systems: These are composed of water-swellable polymers, such as hydroxypropyl methylcellulose (HPMC). When the tablet is exposed to gastrointestinal fluids, the polymer hydrates to form a gel layer. The drug is then released slowly by diffusion through this gel layer. For poorly water-soluble drugs like prednisolone, the release can be incomplete. However, incorporating solubilizing agents, such as cyclodextrins, into the HPMC matrix can enhance drug dissolution within the gel layer and ensure a more complete and controlled release. nih.govresearchgate.net

Hydrophobic (Plastic) Matrix Systems: These formulations use inert, water-insoluble polymers like polyethylene or polyvinyl chloride. rjpn.orgsemanticscholar.org The drug is leached from the porous plastic matrix as it passes through the GI tract, while the insoluble matrix skeleton is excreted intact. semanticscholar.org This system provides a more uniform blood level of prednisolone over a longer duration compared to conventional tablets. semanticscholar.org

| Matrix Type | Polymer Used | Release Mechanism | Key Finding | Reference |

|---|---|---|---|---|

| Hydrophilic | Hydroxypropyl methylcellulose (HPMC) | Diffusion through gel layer | Incorporation of (SBE)7M-β-cyclodextrin enhances the release of poorly water-soluble prednisolone from the matrix. | nih.gov |

| Hydrophobic | Porous plastic (e.g., polyethylene) | Leaching and diffusion | Provides a more uniform and prolonged blood level of prednisolone compared to conventional tablets. | semanticscholar.org |

Biocompatible Polymer Applications in Drug Delivery Systems

The choice of polymer is critical in designing advanced drug delivery systems. Biocompatible and biodegradable polymers are highly valued because they can be safely used in the body and are eventually eliminated without causing adverse reactions. nih.gov

Poly(l-lactide-co-ε-caprolactone) (PLCL) is a biodegradable and elastic copolymer that has garnered significant interest for medical applications, including drug delivery. nih.govmdpi.com It combines the properties of poly(l-lactic acid) (PLA), a hard and crystalline material, with those of poly(ε-caprolactone) (PCL), a flexible, rubbery material. nih.govmdpi.com By adjusting the molar ratio of the two monomers, the mechanical properties and degradation rate of the resulting PLC copolymer can be precisely controlled. nih.govmdpi.com

PLC is an ideal candidate for developing biodegradable implants for the long-term, localized, and sustained delivery of corticosteroids. nih.gov These implants can be placed directly at a target site, such as an inflamed joint or intraocularly, providing controlled drug release over weeks or months. As the polymer gradually biodegrades, the drug is released, and the implant is eventually absorbed by the body, eliminating the need for surgical removal. doi.org Studies with similar corticosteroids like dexamethasone (B1670325) have shown that PCL-based implants can provide controlled and prolonged drug release for over 21 weeks. nih.gov

Methacrylate co-polymers, commercially known as Eudragit®, are a family of polymers widely used for pH-dependent enteric and colonic drug delivery. jocpr.comnih.gov These polymers contain carboxylic acid groups that are protonated and insoluble in the low pH of the stomach. As they move down the GI tract, the pH increases, causing the carboxylic acid groups to ionize, which leads to the swelling and dissolution of the polymer coating and subsequent drug release. jocpr.com

Different grades of Eudragit® dissolve at different pH thresholds:

Eudragit® L100: Dissolves at pH ≥ 6.0 (targeting the jejunum and ileum). jocpr.com

Eudragit® S100: Dissolves at pH ≥ 7.0 (targeting the terminal ileum and colon). jocpr.comnih.gov

For colon-targeted delivery of prednisolone, combinations of these polymers are often used to achieve more precise release profiles. jocpr.com Research has shown that tablets coated with a combination of Eudragit® L100 and S100 can successfully bypass the stomach and small intestine, releasing less than 10% of the drug in acidic conditions within 2 hours, while releasing approximately 90% of the drug within 6 hours at a colonic pH of 7.2. jocpr.comjetir.org This targeted approach is highly effective for treating local inflammation in ulcerative colitis. jocpr.comjetir.org

| Coating Polymer Ratio (L100:S100) | Coating Level (%) | % Drug Released in 0.1 N HCl (2 hr) | % Drug Released in pH 7.2 Buffer (6 hr) | Reference |

|---|---|---|---|---|

| 2:3 | 10% | < 10% | ~90% | jocpr.com |

Nanoporous Materials as Drug Carriers

The advent of nanotechnology in pharmaceuticals has paved the way for the development of sophisticated drug delivery systems. Among these, nanoporous materials have emerged as promising carriers owing to their unique structural properties, such as high surface area, large pore volume, and tunable pore size. These characteristics allow for the efficient loading of therapeutic agents and controlled release profiles, which can enhance bioavailability and therapeutic efficacy.

Mesoporous Silica (e.g., MCM-41) for Prednisolone Loading and Release

Mesoporous silica, particularly Mobil Composition of Matter No. 41 (MCM-41), has been extensively investigated as a carrier for various drug molecules. MCM-41 is characterized by a hexagonal arrangement of uniform cylindrical mesopores, a large specific surface area, and a narrow pore size distribution, making it an ideal candidate for hosting drug molecules. irjmss.comscielo.br

While specific research on the loading and release of this compound in MCM-41 is not extensively documented, studies involving the closely related compound, prednisolone, provide significant insights into the potential performance of this drug delivery system. Due to the esterification with stearic acid, this compound exhibits greater lipophilicity compared to prednisolone, a factor that would influence its interaction with the silica matrix.

Prednisolone Loading:

The loading of prednisolone into MCM-41 is typically achieved by an adsorption method, where the mesoporous silica is immersed in a concentrated solution of the drug. nih.gov The drug molecules then adsorb onto the vast inner surface of the pores. Studies on prednisolone have demonstrated significant loading efficiencies. For instance, research has shown that the maximum drug loading efficiency for prednisolone in MCM-41 can reach up to 38% and 47.5% at different drug concentrations. rdd.edu.iqresearchgate.net The amount of drug loaded is influenced by the surface properties of the mesoporous silica, including its BET surface area and the hydrophilicity or hydrophobicity of the surface. researchgate.net

The textural parameters of the synthesized MCM-41 play a crucial role in its drug loading capacity. These parameters are typically determined through nitrogen adsorption/desorption analysis.

Prednisolone Release:

The release of prednisolone from MCM-41 is a critical aspect of its function as a drug delivery system. In vitro drug release studies are often conducted in simulated body fluid (SBF) to mimic physiological conditions. Research has demonstrated that the release of prednisolone from MCM-41 can be sustained over a period of 24 hours. rdd.edu.iqresearchgate.net For example, one study reported that approximately 69.4% of the loaded prednisolone was released from MCM-41 after 24 hours in a water medium at pH 6.8. rdd.edu.iqresearchgate.net

The release kinetics of prednisolone from MCM-41 have been found to follow the Korsmeyer-Peppas model, which suggests that the release mechanism is governed by more than one process, often a combination of drug diffusion and polymer relaxation. rdd.edu.iqresearchgate.net

Below are interactive data tables summarizing findings from studies on prednisolone loading and release in MCM-41.

Table 1: Loading Efficiency of Prednisolone in MCM-41

| Initial Prednisolone Concentration (mg/L) | Maximum Loading Efficiency (%) |

| 10 | 38 |

| 20 | 47.5 |

Table 2: In Vitro Release of Prednisolone from MCM-41 in Simulated Body Fluid (pH 6.8)

| Time (hours) | Cumulative Release (%) |

| 4 | 35 |

| 8 | 50 |

| 12 | 60 |

| 16 | 65 |

| 20 | 68 |

| 24 | 69.4 |

Adsorption and Desorption Dynamics within Nanoporous Structures

The processes of adsorption (drug loading) and desorption (drug release) of a therapeutic agent like this compound within a nanoporous carrier such as MCM-41 are governed by a complex interplay of physicochemical interactions between the drug, the carrier, and the surrounding medium.

Adsorption Dynamics:

The adsorption of drug molecules into the mesopores of MCM-41 is primarily a surface phenomenon. The high surface area of MCM-41 provides ample sites for drug attachment. The mechanism of adsorption for a hydrophobic molecule like this compound would likely involve:

Van der Waals Forces: These are weak, short-range electrostatic attractions between molecules that play a significant role in the physical adsorption of drug molecules onto the silica surface.

Hydrogen Bonding: The surface of MCM-41 possesses silanol groups (Si-OH) which can act as hydrogen bond donors or acceptors. Although this compound is largely hydrophobic, its carbonyl and hydroxyl groups can participate in hydrogen bonding with the silanol groups on the silica surface. researchgate.net

Hydrophobic Interactions: Given the hydrophobic nature of this compound, it is plausible that hydrophobic-hydrophobic interactions between the drug molecule and any hydrophobically modified regions of the silica surface, or self-association of drug molecules within the pores, could contribute to the loading process. mdpi.com

The adsorption process is also influenced by the solvent used for loading. The choice of solvent can affect the solubility of the drug and its affinity for the silica surface, thereby impacting the loading efficiency. nih.gov

Desorption Dynamics:

The release or desorption of the drug from the nanoporous carrier is essentially the reverse of the adsorption process and is triggered when the drug-loaded material is introduced into a release medium, such as simulated body fluid. The key factors influencing desorption include:

Drug Solubility: The solubility of this compound in the release medium is a primary driving force for its release.

Diffusion: The drug molecules diffuse from the pores of the MCM-41 into the bulk medium. The rate of diffusion is dependent on the pore size and tortuosity of the carrier, as well as the size and shape of the drug molecule.

Drug-Carrier Interactions: The strength of the interactions between the drug and the silica surface dictates the ease of desorption. Weaker physical interactions, such as van der Waals forces, allow for a more facile release compared to stronger interactions like covalent bonds.

pH of the Medium: The pH of the release medium can influence the surface charge of the silica and the ionization state of the drug molecule, which in turn can affect the desorption rate.

The sustained release profile observed for prednisolone from MCM-41 suggests that the desorption process is gradual, allowing for a prolonged therapeutic effect. The release kinetics can be modulated by modifying the surface chemistry of the MCM-41, for instance, by functionalization with different organic groups to alter its hydrophobicity and interaction with the drug molecule.

Analytical Methodologies for Prednisolone Steaglate and Its Metabolites

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of corticosteroids, enabling the separation of the parent drug from its metabolites and endogenous substances. The choice of technique often depends on the specific requirements of the analysis, such as the need for quantification, purity assessment, or detailed structural elucidation of metabolites.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification and purity assessment of prednisolone (B192156) and its esters like Prednisolone steaglate. pharmacompass.comnih.govamecj.com Reversed-phase (RP) HPLC is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase to achieve separation. pharmacompass.comnih.gov

The separation of this compound can be achieved using a reverse-phase HPLC method with a mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com Various C18 columns are frequently employed as the stationary phase, providing effective separation of prednisolone from its related substances and impurities. nih.gov For instance, an optimized separation can be performed on a Phenomenex Gemini C18 column (150 mm × 4.6 mm, 3 μm) with a gradient mobile phase system. nih.gov UV detection is commonly set at around 254 nm for quantification. nih.govamecj.comsigmaaldrich.com The retention time for prednisolone under specific conditions can be used for its identification and quantification. amecj.com The development of stability-indicating HPLC methods is particularly important for assessing the purity of the active pharmaceutical ingredient and its formulations. nih.govresearchgate.net

Below is a table summarizing typical HPLC parameters for the analysis of prednisolone-related compounds.

| Parameter | Conditions | Reference |

| Column | Ascentis C18, 15 cm x 4.6 mm, 5 µm | sigmaaldrich.com |

| Mobile Phase | A: Water; B: Methanol (B129727):Acetonitrile (50:50) | sigmaaldrich.com |

| Gradient | 40% B for 14 min; to 80% B in 6 min; held at 80% B for 5 min | sigmaaldrich.com |

| Flow Rate | 1.0 mL/min | amecj.comsigmaaldrich.com |

| Detection | UV at 254 nm | nih.govamecj.comsigmaaldrich.com |

| Column Temp. | 40 °C | sigmaaldrich.com |

| Retention Time | ~8.38 minutes (for Prednisolone) | amecj.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. For the analysis of corticosteroids like prednisolone and its metabolites, derivatization is typically required to increase their volatility and thermal stability. nih.gov Common derivatization methods include the formation of methoxime-trimethylsilyl (MO-TMS) derivatives. nih.gov

GC-MS has been successfully used to identify various metabolites of prednisone and prednisolone in human urine. nih.gov The methodology combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. nih.gov This allows for the characterization of metabolic pathways, including 11-keto/11-hydroxy conversions, hydroxylations, and A-ring reductions. nih.gov However, GC-MS analysis can be challenging for polyoxygenated metabolites due to the difficulties in obtaining suitable derivatives. upf.eduresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as an indispensable tool for the comprehensive study of drug metabolism, offering high sensitivity and specificity. upf.eduresearchgate.net It is particularly well-suited for the analysis of corticosteroids and their metabolites, which are often present at low concentrations in complex biological matrices like urine. upf.edunih.govsemanticscholar.org This technique overcomes some of the limitations of GC-MS, as it often does not require derivatization for polar and thermally labile compounds. researchgate.net

Studies using LC-MS/MS have successfully identified a large number of prednisolone metabolites in human urine following oral administration. upf.edunih.govsemanticscholar.org The process typically involves sample preparation steps such as enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave conjugated metabolites, followed by liquid-liquid extraction. upf.edunih.govsemanticscholar.org The separation is usually performed on a C18 column with a mobile phase of water and acetonitrile containing additives like formic acid or ammonium formate. upf.edu

Using various scan methods, such as precursor ion scans and neutral loss scans, researchers have detected and characterized numerous metabolites, many of which had not been previously described. nih.govsemanticscholar.org

Table of Identified Prednisolone Metabolites via LC-MS/MS

| Metabolite Type | Specific Compounds Identified | Reference |

|---|---|---|

| Parent Compounds | Prednisolone, Prednisone | nih.govsemanticscholar.org |

| Reduced Metabolites | 20α/β-dihydroprednisolone, 20α/β-dihydroprednisone | nih.govsemanticscholar.org |

| Hydroxylated Metabolites | 6α-hydroxyprednisolone, 6β-hydroxyprednisolone | nih.govsemanticscholar.org |

| Combined Modifications | 20-dihydro-6-hydroxyprednisolone isomers | upf.edu |

| Other Metabolites | Δ(6)-Prednisolone, various pentahydroxypregnan-diene-one isomers | nih.govsemanticscholar.org |

Electrochemical Detection Methods

Electrochemical methods offer a rapid, sensitive, and cost-effective alternative for the determination of electroactive compounds like corticosteroids. nih.govresearchgate.net These techniques are based on measuring the current response of a substance to an applied potential.

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are two commonly used electroanalytical techniques. CV is useful for studying the redox behavior of compounds, while DPV offers higher sensitivity and is well-suited for quantitative analysis. wikipedia.orgpineresearch.com DPV is designed to minimize the background charging current, thereby enhancing the signal-to-noise ratio and achieving low detection limits, often in the nanomolar range. wikipedia.orgpineresearch.com

The electrochemical reduction of prednisolone has been investigated using these techniques. researchgate.net In DPV, the current is measured just before and at the end of a potential pulse, and the difference is plotted against the potential. pineresearch.com This results in a peaked voltammogram where the peak height is proportional to the concentration of the analyte. wikipedia.org

To improve the sensitivity and selectivity of electrochemical measurements, the working electrode is often modified with various nanomaterials. These modifications can enhance the electrocatalytic activity towards the target analyte, leading to lower detection limits and increased signal intensity. scielo.brscielo.br

Several types of modified electrodes have been developed for the determination of prednisolone and related corticosteroids:

Ordered Mesoporous Carbon (OMC) Modified Glassy Carbon Electrode (GCE): This electrode showed a significant catalytic response towards the reduction of prednisolone, increasing the peak currents and lowering the reduction potential compared to a bare GCE. researchgate.netresearchgate.net

Carbon Nanotube (CNT) Modified Electrodes: Single-wall carbon nanotubes (SWNTs) have been used to modify edge plane pyrolytic graphite electrodes (EPPGE), demonstrating good electrocatalytic properties for the simultaneous determination of prednisone and prednisolone. nih.gov

Gold Nanocomposite Electrodes: A sensor developed using a gold nanocomposite with polypyrrole nanoparticles and carbon nanotubes (Au-PPy NPs@CNTs) on a GCE surface has shown high accuracy and precision for prednisolone detection in blood samples. scielo.brresearchgate.netbohrium.com

Fullerene-C60 Modified Electrodes: Fullerene-C60 modified glassy carbon or edge plane pyrolytic graphite electrodes have been used for the determination of methylprednisolone (B1676475) and prednisone, respectively, exhibiting enhanced electrocatalytic effects. niscpr.res.innih.gov

The performance of these modified electrodes is summarized in the table below.

| Electrode Modification | Analyte(s) | Technique | Linear Range | Detection Limit (LOD) | Reference |

| Ordered Mesoporous Carbon/GCE | Prednisolone | Square Wave Voltammetry (SWV) | 0.06–40 µM | 0.057 µM | researchgate.net |

| SWNT/EPPGE | Prednisone & Prednisolone | Osteryoung Square Wave Voltammetry (OSWV) | 0.01–100 µM | 4.5 nM (Prednisone), 9.0 nM (Prednisolone) | nih.gov |

| Fullerene-C60/EPPGE | Prednisone | Voltammetry | 0.05-50 µM | 48 nM | niscpr.res.in |

| Au-PPy NPs@CNTs/GCE | Prednisolone | Amperometry | Wide linear range | Low detection limit | scielo.brresearchgate.net |

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic techniques are fundamental in the analysis of this compound, providing essential information for both the confirmation of its chemical structure and the quantification of the compound and its related metabolites in various samples. These methods rely on the interaction of electromagnetic radiation with the molecule to generate characteristic spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Prodrug Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including steroids and their prodrugs. It provides detailed information about the carbon-hydrogen framework of a molecule, making it highly effective for confirming the identity and structure of newly synthesized compounds like prednisolone prodrugs. nih.gov Solid-state NMR has also been demonstrated as a powerful technique for analyzing the physical state of prednisolone in various formulations. nih.gov

In the context of prodrug identification, NMR is used to verify that the intended chemical modification—such as the attachment of an amino acid or peptide to the parent drug—has occurred at the correct position. For example, in the synthesis of a valine-prednisolone (VP) prodrug, ¹H and ¹³C NMR analyses are crucial for confirming the ester linkage. nih.gov The resulting spectra will show characteristic signals for both the prednisolone backbone and the attached valine moiety, with specific chemical shift changes indicating the formation of the new bond. nih.gov

Detailed analysis of the NMR data allows for the unambiguous assignment of all proton and carbon signals, confirming the final structure. This level of structural detail is critical in drug development to ensure that the synthesized compound is the correct chemical entity. nih.gov

| Nucleus | Chemical Shift (δ) in ppm | Assignment/Region |

|---|---|---|

| ¹H NMR (400MHz) | 0.80 (s, 3H) | Steroid methyl group |

| 0.91–1.02 (m, 9H) | Steroid and Valine methyl groups | |

| 4.18 (s, 1H) | Valine α-proton | |

| 5.90 (s, 1H) | Steroid olefinic proton | |

| 6.17 (d, 1H) | Steroid olefinic proton | |

| 7.25 (d, 1H) | Steroid olefinic proton | |

| ¹³C NMR (100MHz) | 16.7, 17.5, 19.0 | Methyl carbons |

| 90.5 | Steroid C-17 | |

| 152.4, 167.2 | Olefinic carbons | |

| 169.0, 184.1, 203.7 | Carbonyl carbons |

Sample Preparation Techniques for Complex Matrices

The accurate analysis of this compound and its metabolites, particularly prednisolone, in biological samples such as plasma, urine, or blood is often challenging due to the complexity of these matrices. scispace.comnih.gov Therefore, a crucial step before instrumental analysis is sample preparation, which aims to isolate the analytes of interest from interfering substances like proteins and lipids. arborassays.com Solid-phase extraction and liquid-liquid extraction are two of the most common and effective techniques employed for this purpose. scispace.com

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a highly effective and widely used technique for cleaning and concentrating analytes from complex biological fluids prior to analysis by methods like HPLC or LC-MS/MS. scispace.comnih.govscispace.com The technique involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analytes are retained on the solid phase while the matrix components are washed away. The purified analytes are then eluted with a small volume of an appropriate solvent.

For the extraction of prednisolone and its metabolites, reversed-phase (RP) cartridges, such as Lichrolut RP-18 or Supelco Discovery DSC-18, are commonly used. scispace.comscispace.com The general procedure involves:

Conditioning: The cartridge is activated, typically with methanol, and then equilibrated with water. scispace.comscispace.com

Loading: The biological sample (e.g., plasma, urine) is loaded onto the cartridge. scispace.comscispace.com

Washing: The cartridge is washed to remove interfering substances. A common washing solvent is water. scispace.com In some methods, a basic wash with sodium hydroxide is used to remove acidic interferences. scispace.com

Elution: The retained analytes are eluted from the cartridge using an organic solvent or a mixture of solvents, such as methanol, ethyl acetate, or acetonitrile. scispace.com

This method is robust and has been successfully applied to quantify prednisolone and its metabolites in serum, saliva, and urine. nih.govscispace.com

| Biological Matrix | SPE Cartridge Type | Key Solvents | Analytical Method | Source |

|---|---|---|---|---|

| Plasma, Urine, Plasma Proteins | Lichrolut RP-18 | Methanol, Ethyl Acetate, Acetonitrile | HPLC | scispace.com |

| Serum, Saliva | Not specified (on-line SPE) | Not specified | LC-MS/MS | nih.gov |

| Urine | Supelco Discovery DSC-18 (RP) | Methanol, Water | HPLC | scispace.com |

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a classic sample preparation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. arborassays.com It is a valuable method for extracting steroids from biological fluids. scispace.comupf.edu

In a typical LLE procedure for prednisolone and its metabolites, the biological sample (e.g., urine, whole blood) is mixed with an appropriate water-immiscible organic solvent. scispace.comupf.edu The choice of solvent is critical and depends on the polarity of the target analytes. Ethyl acetate is a frequently used solvent for the extraction of prednisolone and its metabolites. scispace.comupf.edu The pH of the aqueous phase can be adjusted to optimize the extraction efficiency; for instance, extraction is often performed under alkaline conditions. upf.edu

The process involves vigorously mixing the sample with the extraction solvent, followed by separation of the two phases, often aided by centrifugation. scispace.comupf.edu The organic layer containing the analytes is then collected and typically evaporated to dryness. The resulting residue is reconstituted in a small volume of a suitable solvent before being injected into the analytical instrument. scispace.com LLE is particularly well-suited for processing whole blood samples. scispace.com Supported Liquid Extraction (SLE), which is analogous to LLE but uses an inert solid support, has also been shown to be effective for corticosteroids, using solvents such as dichloromethane, ethyl acetate, and methyl tert-butyl ether (MTBE). biotage.co.jp

| Biological Matrix | Extraction Solvent(s) | Key Conditions | Source |

|---|---|---|---|

| Whole Blood | Ethyl Acetate | Washed with 0.2N NaOH | scispace.com |

| Urine (hydrolyzed) | Ethyl Acetate | Alkaline conditions (pH 8-9) | upf.edu |

| Plasma (via SLE) | Dichloromethane/Isopropanol, Ethyl Acetate, Dichloromethane, MTBE | Analogous to LLE | biotage.co.jp |

| General Liquid Samples | Diethyl Ether or Ethyl Acetate | 5:1 solvent to sample ratio | arborassays.com |

Future Research Trajectories for Prednisolone Steaglate and Steroid Prodrugs

Innovations in Prodrug Design for Enhanced Targeted Delivery

Classical prodrug design, including esterification to form compounds like prednisolone (B192156) steaglate, has traditionally aimed to improve properties such as bioavailability. nih.govscilit.com Modern and future prodrug strategies are shifting towards more complex, targeted approaches that leverage physiological and cellular mechanisms for site-specific drug release. mdpi.combgu.ac.il

One promising avenue is the development of prodrugs that are activated by enzymes specifically overexpressed in diseased tissues. mdpi.com For inflammatory conditions, this could involve designing prednisolone prodrugs that are cleaved by enzymes prevalent at the site of inflammation, such as certain proteases or phospholipases. mdpi.com This targeted activation would concentrate the active prednisolone where it is most needed, reducing the potential for systemic adverse effects associated with long-term glucocorticoid use. nih.govbohrium.com

Another innovative strategy involves conjugating steroids to ligands that bind to specific receptors on target cells. This includes antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs), which can direct the steroid payload to specific cell types, such as immune cells in autoimmune diseases or cancer cells. nih.govnih.gov Research is also exploring the use of synthetic stem peptides that can tether a corticosteroid prodrug to commensal gut bacteria, creating a localized drug depot for treating conditions like ulcerative colitis. biorxiv.org This approach combines a weakly targeting ingestion method with the highly specific parameter of microbe prevalence in the colon to improve drug localization and retention. biorxiv.org

Future research could apply these principles to prednisolone steaglate by modifying its structure to incorporate targeting moieties or enzyme-cleavable linkers, transforming it from a simple ester into a highly specific therapeutic agent.

| Prodrug Strategy | Mechanism of Action | Potential Application for Prednisolone |

| Enzyme-Activated Prodrugs | Cleavage and activation by enzymes overexpressed at the disease site (e.g., phospholipase A2, proteases). mdpi.com | Design of prednisolone prodrugs that are selectively activated in inflamed tissues, concentrating the therapeutic effect. |

| Antibody-Drug Conjugates (ADCs) | An antibody targets a specific antigen on diseased cells, delivering the conjugated steroid. nih.gov | Targeting prednisolone to specific immune cells involved in autoimmune disorders or certain cancers. |

| Peptide-Drug Conjugates (PDCs) | A peptide targets a specific receptor on cells, facilitating localized drug delivery. nih.govnih.gov | Enhancing delivery of prednisolone to tissues with upregulated peptide receptors in inflammatory or neoplastic conditions. |

| Microbe-Tethered Prodrugs | Prodrugs are attached to gut bacteria via synthetic peptides, creating a localized drug depot. biorxiv.org | Development of an oral prednisolone prodrug for targeted, sustained release in the colon to treat inflammatory bowel disease. |

Integration of Advanced Materials in Next-Generation Drug Delivery Systems

The integration of advanced materials offers a powerful platform for developing next-generation delivery systems for steroid prodrugs like this compound. mdpi-res.commdpi.com These materials can protect the drug, control its release, and improve its delivery to target sites. mdpi.com

Nanotechnology-based drug delivery systems are at the forefront of this research. nih.gov Carriers such as liposomes, polymeric nanoparticles, solid lipid nanoparticles (SLNs), and nanoemulsions can encapsulate steroid prodrugs, enhancing their stability and modifying their pharmacokinetic profiles. nih.govijper.orgmdpi.com For instance, encapsulating a prednisolone prodrug within liposomes can facilitate targeted delivery to inflamed tissues. mdpi.comtau.ac.il Poly(lactic-co-glycolic acid) (PLGA), a biodegradable and FDA-approved polymer, is widely used to create nanoparticles for sustained drug release. nih.gov

Supramolecular materials, which are formed by non-covalent interactions, are also being explored for steroid delivery due to their biocompatibility and tunability. nih.gov These materials can self-assemble into structures that encapsulate glucocorticoids, leveraging their hydrophobic nature for efficient loading. nih.gov

Furthermore, thermosensitive gels represent another advanced material platform. nih.gov A this compound formulation could be suspended in a PLGA-PEG-PLGA thermosensitive gel. This formulation could be conveniently injected and would form a gel depot at body temperature, providing sustained, localized release of the drug. nih.gov Such systems are particularly promising for treating localized conditions like macular edema or joint inflammation. nih.gov

| Advanced Material | Delivery System Type | Key Advantages for Steroid Prodrugs |

| Lipids | Liposomes, Solid Lipid Nanoparticles (SLNs), Nanoemulsions. nih.govijper.org | Biocompatible; can encapsulate both hydrophilic and lipophilic drugs; potential for surface modification for active targeting. tau.ac.il |

| Polymers (e.g., PLGA) | Polymeric Nanoparticles, Polymeric Micelles, Polymer-Drug Conjugates. nih.govnih.gov | Biodegradable; provides controlled and sustained drug release; well-established for drug delivery applications. nih.gov |

| Supramolecular Materials | Self-Assembled Nanostructures. nih.gov | Biocompatible and tunable; leverages non-covalent interactions for drug encapsulation. nih.gov |

| Thermosensitive Gels | Injectable Gels. nih.gov | Forms a depot at body temperature for localized, sustained drug release; minimally invasive administration. nih.gov |

Development of Novel Analytical Techniques for Complex Prodrug Systems

The increasing complexity of prodrugs and their delivery systems necessitates the development of more sophisticated analytical techniques. Accurately quantifying the prodrug and its active metabolite in biological matrices is crucial for understanding its pharmacokinetics and ensuring safety and efficacy. biopharmaservices.com

A significant challenge in the bioanalysis of ester-based prodrugs like this compound is their potential for ex vivo hydrolysis in biological samples, which can be catalyzed by esterases present in blood or plasma. biopharmaservices.com This can lead to an overestimation of the active drug and an underestimation of the prodrug, providing an inaccurate pharmacokinetic profile. biopharmaservices.com Advanced analytical methods focus on minimizing this instability through immediate enzyme inhibition, pH control, or the use of dried blood spot (DBS) sampling. researchgate.net

Mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the cornerstone of modern bioanalysis for prodrugs. danaher.compharmafocusamerica.com Its high sensitivity and selectivity allow for the precise and simultaneous quantification of the prodrug and its active form, even at very low concentrations. danaher.com Future developments will likely focus on enhancing the sensitivity of these methods further and applying them to more complex biological matrices and advanced delivery systems. researchgate.netnih.gov Techniques like high-resolution mass spectrometry can aid in the identification of novel metabolites and degradation products, providing a more complete picture of the drug's fate in the body. nih.gov

| Analytical Technique | Application in Prodrug Analysis | Future Directions |

| LC-MS/MS | Gold standard for quantitative bioanalysis of prodrugs and their active metabolites in biological fluids. biopharmaservices.comresearchgate.net | Increased sensitivity for ultra-low concentration detection; miniaturization for high-throughput screening. |

| High-Resolution MS (HRMS) | Structural elucidation of unknown metabolites and degradation products. nih.gov | Integration with advanced separation techniques for comprehensive metabolite profiling. |

| Dried Blood Spot (DBS) Sampling | Minimizes ex vivo enzymatic degradation of ester prodrugs by rapidly drying the sample. researchgate.net | Automation of DBS extraction and analysis for clinical applications. |

| Solid-Phase Extraction (SPE) | Sample cleanup and concentration prior to LC-MS analysis to remove interfering matrix components. nih.gov | Development of novel sorbents with higher selectivity for complex prodrugs and their metabolites. |

Computational Modeling and Simulation in Prodrug Design and Pharmacological Prediction

For steroid prodrugs, molecular dynamics (MD) simulations can be used to model the interaction between the prodrug and the active site of a target enzyme, such as an esterase. nih.gov This can provide insights into the efficiency of enzymatic cleavage and help optimize the linker between the drug and the promoiety for efficient release of the active compound. mdpi.commdpi.com For example, simulations can predict the optimal linker length for phospholipid-based prodrugs to ensure efficient activation by phospholipase A2. mdpi.com

In silico tools can also predict absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com Web-based platforms can estimate a prodrug's drug-likeness, potential toxicity, and pharmacokinetic profile before it is even synthesized. mdpi.com Furthermore, physiologically based pharmacokinetic (PBPK) modeling can simulate the absorption and disposition of a prodrug and its active metabolite in the human body, helping to predict human exposure from in vitro data. semanticscholar.org

In the context of this compound, computational approaches could be used to design second-generation prodrugs with enhanced properties. For instance, modeling could be employed to identify modifications that would improve its targeting to specific tissues or optimize its release profile from an advanced delivery system. acs.org

| Computational Method | Application in Prodrug Design | Relevance to this compound |

| Molecular Docking | Predicts the binding orientation of a prodrug within an enzyme's active site to estimate the likelihood of cleavage. nih.gov | Optimizing the ester linkage for more specific or efficient enzymatic hydrolysis. |

| Molecular Dynamics (MD) Simulations | Simulates the motion and interaction of the prodrug with biological macromolecules over time, providing insight into the mechanism of activation. nih.govmdpi.com | Understanding the dynamics of prednisolone release from the steaglate moiety in a physiological environment. |

| ADMET Prediction | In silico screening for absorption, distribution, metabolism, excretion, and toxicity profiles of potential new prodrug candidates. mdpi.com | Virtually screening novel ester modifications of prednisolone to prioritize candidates with favorable safety and pharmacokinetic profiles. |

| PBPK Modeling | Simulates the pharmacokinetic profiles of the prodrug and active drug in the body to predict human exposure. semanticscholar.org | Predicting how different formulations of this compound might alter the in vivo concentration of active prednisolone. |

常见问题

Basic Research Questions

Q. What are the validated synthetic pathways for Prednisolone Steaglate, and how can researchers optimize yield and purity in laboratory settings?

- Methodological Answer : Synthetic optimization requires systematic Design of Experiments (DOE) to test variables like reaction temperature, solvent polarity, and catalyst concentration. Chromatographic techniques (e.g., HPLC) should monitor intermediates and final product purity . For reproducibility, document reaction conditions meticulously, including solvent drying protocols and inert atmosphere requirements .

Q. Which analytical techniques are most robust for characterizing this compound’s physicochemical properties?

- Methodological Answer : Combine spectroscopic (FTIR, NMR) and chromatographic (HPLC-MS) methods for structural confirmation. Differential Scanning Calorimetry (DSC) and X-ray diffraction (XRD) assess crystallinity and polymorphism. Validate methods using ICH guidelines for precision, accuracy, and linearity .

Q. How should researchers design in vitro assays to evaluate this compound’s anti-inflammatory activity?

- Methodological Answer : Use cell-based models (e.g., RAW 264.7 macrophages) with LPS-induced inflammation. Measure cytokine suppression (IL-6, TNF-α) via ELISA. Include dose-response curves and positive controls (e.g., dexamethasone). Normalize data to cell viability assays (MTT/WST-1) to exclude cytotoxicity confounding results .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s reported mechanisms of action across studies?

- Methodological Answer : Conduct systematic reviews with meta-analysis to quantify effect sizes across models. Use pathway enrichment analysis (e.g., KEGG, GO) to identify conserved molecular targets. Replicate conflicting studies under standardized conditions, adjusting variables like cell passage number or animal strain .

Q. How can researchers improve the stability of this compound in formulation studies?

- Methodological Answer : Perform accelerated stability testing (40°C/75% RH) with HPLC monitoring of degradation products. Use DOE to optimize excipients (e.g., antioxidants, pH modifiers). Solid-state characterization (e.g., TGA, XRD) identifies stable polymorphs. For nanoformulations, assess particle size and zeta potential over time .

Q. What statistical approaches are appropriate for analyzing dose-dependent toxicity in preclinical models?

- Methodological Answer : Apply non-linear regression (e.g., probit analysis) to calculate LD50. Use ANOVA with post-hoc tests for organ-specific histopathology scores. Adjust for multiple comparisons (e.g., Bonferroni correction). Report confidence intervals and effect sizes to contextualize clinical relevance .

Q. How should cross-species pharmacokinetic variability be addressed when translating this compound studies from rodents to primates?

- Methodological Answer : Use allometric scaling with species-specific correction factors for metabolic rate and plasma protein binding. Validate predictions via PBPK modeling (e.g., GastroPlus). Compare in vitro hepatic microsomal clearance across species to identify metabolic hotspots .

Data Interpretation & Reporting

Q. What frameworks ensure rigorous interpretation of this compound’s synergistic effects in combination therapies?

- Methodological Answer : Apply the Chou-Talalay method to calculate combination indices (CI). Use isobolograms to distinguish additive vs. synergistic effects. Validate findings with RNA-seq to identify co-regulated pathways. Report 95% CIs and avoid overinterpreting in vitro synergy without in vivo validation .

Q. How can researchers mitigate bias when analyzing this compound’s efficacy in heterogeneous patient-derived cell models?

- Methodological Answer : Implement blinded scoring for phenotypic assays (e.g., inflammation markers). Use stratified randomization based on donor demographics. Apply mixed-effects models to account for inter-donor variability. Pre-register analysis protocols to reduce HARKing (Hypothesizing After Results are Known) .

Tables: Key Methodological Considerations

| Research Phase | Critical Parameters | Quality Control Metrics |

|---|---|---|

| Synthesis | Reaction yield, purity, polymorphism | HPLC purity ≥98%, XRD crystallinity match |

| In vitro testing | IC50, selectivity index, cytotoxicity | Z’-factor >0.5 for assay robustness |

| Preclinical PK/PD | AUC, Cmax, bioavailability, tissue uptake | Allometric scaling R² >0.85 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。